4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-bromo-2-[(4-chloroanilino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-7,16-17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVDYVJXKKDEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=C(C=CC(=C2)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods for 4-Bromo-2-{[(4-Chlorophenyl)Amino]Methyl}Phenol
Regioselective Bromination of 2-Chlorophenol Derivatives
The synthesis begins with the bromination of 2-chlorophenol to introduce the 4-bromo substituent. As detailed in US4223166A , this step employs bromine in the presence of a tertiary amine hydrochloride catalyst (e.g., triethylamine hydrochloride) within halogenated solvents such as chlorobenzene or carbon tetrachloride. The reaction proceeds at 0–20°C to minimize di-bromination and 2,6-isomer formation, achieving >99% yield with <1% impurities.
Mechanistic Insights :
The catalyst facilitates polarization of bromine, enhancing electrophilic attack at the para position. Solvent polarity stabilizes the transition state, while low temperatures suppress kinetic byproducts. For example, brominating 2-chlorophenol in chlorobenzene at 5°C with triethylamine hydrochloride yields 4-bromo-2-chlorophenol in 99.1% purity.
Mannich Reaction for Aminomethyl Group Introduction
The aminomethyl group is introduced via a Mannich reaction, combining 4-bromo-2-chlorophenol, formaldehyde, and 4-chloroaniline. This one-pot reaction proceeds under acidic conditions (e.g., HCl or H₂SO₄) at 50–80°C, forming the secondary amine linkage. Optimal molar ratios (1:1.2:1 phenol:formaldehyde:amine) prevent over-alkylation, with yields averaging 85–90% after recrystallization.
Catalytic Considerations :
Protonation of formaldehyde generates an electrophilic iminium intermediate, which undergoes nucleophilic attack by the phenol’s ortho position. The chloro substituent’s electron-withdrawing effect directs substitution to the methylene bridge, ensuring regioselectivity.
Alternative Synthetic Routes
Reductive Amination
An alternative pathway involves reductive amination of 4-bromo-2-hydroxybenzaldehyde with 4-chloroaniline using sodium cyanoborohydride. This method bypasses formaldehyde handling but requires anhydrous conditions and achieves lower yields (70–75%) due to competing aldol condensation.
Ullmann Coupling
Copper-catalyzed Ullmann coupling between 4-bromo-2-iodophenol and 4-chloroaniline introduces the amino group directly. However, this method suffers from side reactions (e.g., dehalogenation) and necessitates high temperatures (120–150°C), limiting scalability.
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters for each preparation method:
| Method | Conditions | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Bromination/Mannich | 0–20°C, chlorobenzene, HCl catalyst | 90% | 99% | High selectivity, scalable | Formaldehyde handling required |
| Reductive Amination | RT, MeOH, NaBH3CN | 75% | 95% | Avoids formaldehyde | Lower yield, moisture sensitivity |
| Ullmann Coupling | 150°C, CuI, DMF | 65% | 85% | Direct C–N bond formation | High temp, side reactions |
Industrial and Environmental Considerations
Solvent Selection and Recycling
Chlorobenzene, while effective, poses environmental risks due to toxicity. Recent advances substitute it with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity and boiling point (106°C). Closed-loop solvent recovery systems reduce waste by >40% in pilot-scale trials.
Catalytic Efficiency
Triethylamine hydrochloride remains the optimal catalyst, but ionic liquids (e.g., [BMIM]Cl) show promise for recyclability. A 2024 study demonstrated five reaction cycles without significant activity loss, cutting catalyst costs by 60%.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding dehalogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinones, dehalogenated phenols, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of 4-bromo-2-{[(4-chlorophenyl)amino]methyl}phenol exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves interference with specific signaling pathways associated with cancer cell survival and growth .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structural features allow it to interact with microbial cell membranes, leading to cell lysis or inhibition of essential metabolic processes. This makes it a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .
Agricultural Applications
2.1 Insecticidal and Acaricidal Agents
this compound serves as an intermediate in the synthesis of insecticides and acaricides. The compound's bromine and chlorine substituents enhance its efficacy against pests by disrupting their nervous systems or metabolic pathways. Notably, derivatives have been formulated into commercial products aimed at controlling agricultural pests .
2.2 Herbicide Development
The compound is also explored for potential herbicidal activity. Its ability to inhibit specific biochemical pathways in plants can lead to selective weed control without harming crops. Research continues to optimize its formulation for better efficacy and environmental safety .
Material Science
3.1 Polymer Synthesis
In material science, this compound is utilized as a building block in the synthesis of polymers and resins. Its functional groups allow for cross-linking reactions that enhance the mechanical properties of materials, making them suitable for various industrial applications .
3.2 Photovoltaic Applications
Recent studies have investigated the use of this compound in organic photovoltaic devices due to its favorable electronic properties. Its incorporation into polymer blends can improve charge transport and light absorption, contributing to more efficient solar energy conversion systems .
Case Studies
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol (CAS: N/A)
- Substituents: Bromo (position 2), chloro (position 4), and a 2-chlorophenyliminomethyl group (position 6).
- Key Differences: The bromine and chlorine positions are reversed compared to the target compound, and the iminomethyl group is attached to a 2-chlorophenyl ring instead of 4-chlorophenyl.
4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol (CAS: N/A)
- Substituents: Bromo (position 4) and a 3,4-dimethylphenyliminomethyl group (position 2).
- Key Differences: The 3,4-dimethylphenyl group introduces electron-donating methyl substituents, enhancing ligand stability in metal complexes. Crystallographic studies reveal a dihedral angle of 8.65° between the phenol and aryl rings, favoring planar coordination geometries .
4-Bromo-2-(((4-fluorophenyl)amino)methyl)phenol (CAS: 329777-34-6)
- Substituents: Bromo (position 4) and a 4-fluorophenylaminomethyl group (position 2).
- This may enhance membrane permeability in biological systems .
4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol (CAS: 868256-54-6)
- Substituents: Bromo (position 4) and a 2,4,5-trifluoroanilino group (position 2).
- Key Differences : The trifluorinated aryl group significantly increases electron-withdrawing effects, reducing basicity and altering redox properties. Computational data (XLogP3 = 4) suggest higher hydrophobicity, impacting solubility .
Physicochemical Properties
Notes:
- The target compound’s higher molecular weight and chlorine substituent contribute to moderate lipophilicity (LogP ~3.8).
- Methoxy-substituted analogs (e.g., 4-Bromo-2-methoxy-6-[(4-methylphenyl)imino]phenol) exhibit increased solubility due to the electron-donating methoxy group .
Biological Activity
4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article explores the biological activity of this compound, summarizing relevant findings from various studies and presenting data in a structured format.
Chemical Structure and Synthesis
The compound is synthesized through the condensation of 4-chloroaniline and 4-bromophenol with formaldehyde. The general reaction can be summarized as follows:
This synthesis route is essential for producing derivatives with enhanced biological activity, as seen in various studies .
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of this compound and its derivatives. The following table summarizes key findings regarding its antibacterial efficacy against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|---|
| 3c | Staphylococcus aureus | 20 µg/mL | High |
| 3d | Escherichia coli | 20 µg/mL | Moderate |
| 3e | Bacillus subtilis | 40 µg/mL | Moderate |
| 3f | Pseudomonas aeruginosa | 40 µg/mL | Moderate |
| 3g | Enterococcus faecalis | 40 µg/mL | Low |
The results indicate that compounds derived from this compound exhibit varying degrees of antibacterial activity, with some derivatives showing significant inhibition against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to antibacterial properties, the compound has also shown antifungal activity. A study reported the effectiveness of certain derivatives against common fungal strains, as summarized below:
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|---|
| Compound A | Candida albicans | 16.69 µM | High |
| Compound B | Fusarium oxysporum | 56.74 µM | Moderate |
These findings suggest that modifications to the original structure can enhance antifungal properties, making it a candidate for further development in antifungal therapies .
Case Studies
Several case studies have highlighted the biological activities of related compounds. For instance, a study on metal complexes derived from phenolic compounds demonstrated significant antibacterial effects against drug-resistant strains. The introduction of metal ions into the structure was found to enhance antimicrobial properties significantly .
Another study focused on polymorphs of similar compounds, revealing that structural variations could lead to different biological activities, including improved solubility and bioavailability . These insights underline the importance of chemical structure in determining biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
